For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (R)-NX-2127: Structure, Chemical Properties, and Mechanism of Action
This technical guide provides a comprehensive overview of (R)-NX-2127, a clinical-stage, orally bioavailable Bruton's tyrosine kinase (BTK) protein degrader. The document details its chemical structure, properties, mechanism of action, and summarizes key preclinical data. Methodologies for critical experiments are also outlined to support further research and development.
Core Chemical Properties
(R)-NX-2127 is a synthetic organic molecule designed as a heterobifunctional degrader.[1] It consists of a ligand that binds to BTK, a linker, and a ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase.[2]
| Property | Value | Source |
| IUPAC Name | 3-[4-[1-[[(3R)-1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]pyrrolidin-3-yl]methyl]piperidin-4-yl]anilino]-5-piperidin-1-ylpyrazine-2-carboxamide | [1][3] |
| Molecular Formula | C₃₉H₄₅N₉O₅ | [4][5] |
| Molecular Weight | 719.83 g/mol | [4][5] |
| CAS Number | 3024312-52-2 | [4][5] |
| SMILES | C1CCN(CC1)C2=NC(=C(C(=O)N)N=C2)NC3=CC=C(C=C3)C4CCN(CC4)C[C@H]5CCN(C5)C6=CC=C7C(=C6)C(=O)N(C8CCC(=O)NC8=O)C7=O | [3] |
| Appearance | Light yellow to yellow solid | [4][5] |
Mechanism of Action: Dual-Action Protein Degradation
(R)-NX-2127 operates through a dual mechanism of action. It functions as a proteolysis-targeting chimera (PROTAC) to degrade BTK and as a molecular glue to degrade the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7] This dual activity not only targets the primary driver of B-cell malignancies but also provides immunomodulatory effects.[6][7]
The core mechanism involves the recruitment of the cereblon E3 ubiquitin ligase complex to the target proteins, leading to their polyubiquitination and subsequent degradation by the proteasome.[8] This degradation-based approach is effective against both wild-type BTK and clinically relevant mutant forms that confer resistance to traditional BTK inhibitors.[7][8]
Below is a diagram illustrating the signaling pathway targeted by (R)-NX-2127.
Efficacy and Potency
(R)-NX-2127 demonstrates potent degradation of BTK and immunomodulatory targets, along with significant anti-proliferative activity in cancer cell lines.
Degradation and Anti-Proliferative Activity
| Target/Cell Line | Assay Type | Value (nM) | Notes | Source |
| BTK (Wild-Type) | DC₅₀ | 0.5 - 4.5 | Varies by cell line and experimental conditions. | [9] |
| BTK (C481S Mutant) | DC₅₀ | 9.68 | TMD8 Cells | [10] |
| BTK (V416L Mutant) | DC₅₀ | 4.17 | TMD8 Cells | [10] |
| BTK (T474I Mutant) | DC₅₀ | 2.41 | TMD8 Cells | [10] |
| BTK (L528W Mutant) | DC₅₀ | 1.86 | TMD8 Cells | [10] |
| IKZF1 | DC₅₀ | 25 - 57 | Varies by cell line. | [9][11] |
| IKZF3 | DC₅₀ | 36 - 54 | Varies by cell line. | [9][11] |
| TMD8 (WT BTK) | GI₅₀ | 12 | 72-hour time point. | [10] |
| TMD8 (C481S BTK) | GI₅₀ | 39 | 72-hour time point. | [10] |
| TMD8 (V416L BTK) | GI₅₀ | 28 | 72-hour time point. | [10] |
| TMD8 (T474I BTK) | GI₅₀ | 18 | 72-hour time point. | [10] |
| TMD8 (L528W BTK) | GI₅₀ | 14 | 72-hour time point. | [10] |
Binding Affinity
| Target | Assay Type | IC₅₀ (nM) | Source |
| BTK (Wild-Type) | FRET-based ligand displacement | 9 | [10] |
| BTK (C481S Mutant) | FRET-based ligand displacement | 19 | [10] |
| BTK (T474I Mutant) | FRET-based ligand displacement | 7 | [10] |
Pharmacokinetics
Pharmacokinetic studies in animal models have demonstrated the oral bioavailability of (R)-NX-2127.
| Species | Dose | Parameter | Value | Source |
| Mouse (BALB/c) | 1 mg/kg i.v. | t½ | 2.9 h | [10] |
| Cₘₐₓ | 1.25 µM | [10] | ||
| AUCinf | 4.49 h·µM | [10] | ||
| Mouse (BALB/c) | 10 mg/kg p.o. | t½ | 3.0 h | [10] |
| Tₘₐₓ | 6 h | [10] | ||
| Cₘₐₓ | 1.28 µM | [10] | ||
| AUCinf | 15.7 h·µM | [10] | ||
| Oral Bioavailability (F) | 36% | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of BTK degraders. Below are outlines for key assays.
Western Blot for BTK Degradation
This assay quantifies the reduction of BTK protein levels in cells following treatment with (R)-NX-2127.
-
Cell Culture and Treatment : Plate cells (e.g., TMD8) and treat with varying concentrations of (R)-NX-2127 or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis : Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE : Normalize protein amounts, add loading buffer, and separate proteins by size on a polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for BTK.[12] A loading control antibody (e.g., GAPDH or β-actin) should also be used.[12]
-
Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection : Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.[12]
-
Analysis : Quantify the band intensities to determine the percentage of BTK degradation relative to the vehicle-treated control.
The following diagram outlines the general workflow for a Western Blot experiment.
Cell Viability Assay (GI₅₀ Determination)
This assay measures the effect of (R)-NX-2127 on cell proliferation and survival.
-
Cell Seeding : Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment : Treat cells with a serial dilution of (R)-NX-2127 for a set period (e.g., 72 hours).
-
Viability Reagent : Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin.
-
Signal Measurement : Measure luminescence or fluorescence using a plate reader.
-
Data Analysis : Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the GI₅₀ (concentration causing 50% growth inhibition).
FRET-Based Ligand Displacement Assay (IC₅₀ Determination)
This biochemical assay measures the binding affinity of (R)-NX-2127 to the BTK protein.
-
Assay Preparation : In a microplate, combine a fluorescently labeled BTK tracer, the BTK protein, and varying concentrations of (R)-NX-2127.
-
Incubation : Allow the components to incubate and reach binding equilibrium.
-
FRET Measurement : Measure the Förster Resonance Energy Transfer (FRET) signal. The binding of the tracer to BTK produces a high FRET signal.
-
Data Analysis : (R)-NX-2127 competes with the tracer for binding to BTK, causing a decrease in the FRET signal. Plot the signal against the compound concentration to determine the IC₅₀ value.
Clinical Development
(R)-NX-2127 has advanced into first-in-human clinical trials for patients with relapsed or refractory B-cell malignancies.[6][7] Early clinical data has shown that daily oral dosing can achieve deep and sustained degradation of BTK in patients.[6][7] The dual mechanism of degrading BTK and exerting immunomodulatory effects offers a promising therapeutic strategy, particularly for patients who have developed resistance to existing BTK inhibitors.[13][14]
References
- 1. NX-2127 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. m.youtube.com [m.youtube.com]
- 3. NX-2127 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NX 2127 Supplier | CAS 3024312-52-2 | NX2127 | Tocris Bioscience [tocris.com]
- 10. NX-2127: a small-molecule degrader targeting BTK, Ikaros and Aiolos for B-cell malignancies | BioWorld [bioworld.com]
- 11. NX-2127 | BTK | TargetMol [targetmol.com]
- 12. benchchem.com [benchchem.com]
- 13. ashpublications.org [ashpublications.org]
- 14. targetedonc.com [targetedonc.com]
